N-Methyl-N'-(2-sulfanylethyl)thiourea
Description
N-Methyl-N'-(2-sulfanylethyl)thiourea is a thiourea derivative characterized by a methyl group on one nitrogen atom and a 2-sulfanylethyl (mercaptoethyl) substituent on the adjacent nitrogen. Thioureas are organosulfur compounds with the general structure [R¹R²N][R³R⁴N]C=S, where sulfur replaces the oxygen atom in urea. This substitution imparts distinct chemical and biological properties, including enhanced nucleophilicity and metal-binding capabilities due to sulfur's larger atomic radius and polarizability .
The compound’s structure features a thiol (-SH) group in the sulfanylethyl chain, which may influence its redox activity, tautomerism (thione vs. thiol forms), and intermolecular interactions . Such derivatives are often explored for pharmacological applications, including enzyme inhibition and antimicrobial activity, owing to their ability to interact with biological targets like kinases or membrane proteins .
Properties
CAS No. |
61085-24-3 |
|---|---|
Molecular Formula |
C4H10N2S2 |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
1-methyl-3-(2-sulfanylethyl)thiourea |
InChI |
InChI=1S/C4H10N2S2/c1-5-4(8)6-2-3-7/h7H,2-3H2,1H3,(H2,5,6,8) |
InChI Key |
SMUCJORXVWLBEU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NCCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Functional Variations
The table below compares N-Methyl-N'-(2-sulfanylethyl)thiourea with structurally analogous thiourea derivatives:
Key Observations :
- Substituent Effects : The presence of a sulfanylethyl group distinguishes the target compound from derivatives with aryl (e.g., 2-methylphenyl) or alkyl (e.g., tert-butyl) substituents. The -SH group may enhance interactions with metal ions or cysteine residues in proteins, unlike inert alkyl/aryl groups .
- Metabolic Stability : Unlike N-Methyl-N'-(hydroxymethyl)thiourea, which degrades rapidly to formaldehyde , the sulfanylethyl analog’s thiol group could confer stability or participate in disulfide bond formation, altering pharmacokinetics.
Pharmacokinetic and Toxicological Profiles
- Metabolism: N-Methyl-N'-(hydroxymethyl)thiourea undergoes rapid hydrolysis in vivo, releasing formaldehyde, a known toxin . The sulfanylethyl analog’s metabolic pathway remains unstudied but may involve glutathione conjugation or oxidation of the thiol group.
- Toxicity : Thioureas generally exhibit low acute toxicity but may pose risks through chronic exposure (e.g., thyroid disruption). Substituents like sulfanylethyl could mitigate or exacerbate these effects depending on their reactivity .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility |
|---|---|---|---|---|
| This compound | C₄H₁₀N₂S₂ | 150.26 | 0.5 | Moderate |
| N-Methyl-N'-(hydroxymethyl)thiourea | C₃H₈N₂OS | 120.17 | -0.2 | High |
| 1-tert-Butyl-3-(2-methylphenyl)thiourea | C₁₂H₁₈N₂S | 222.35 | 3.8 | Low |
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